molecular formula C16H17ClN2OS B11344157 2-(4-chlorophenyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

2-(4-chlorophenyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B11344157
M. Wt: 320.8 g/mol
InChI Key: GSSASKQPWKEGQR-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide typically involves the reaction of 4-chloroaniline with 2-bromoacetyl chloride to form an intermediate, which is then reacted with 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole under specific conditions. The reaction conditions may include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction pathways as described above, but optimized for efficiency and yield. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole ring or the chlorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines. Substitution reactions can lead to a variety of substituted benzothiazole derivatives.

Scientific Research Applications

    Chemistry: As a precursor or intermediate in the synthesis of other complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, inhibiting or activating specific biochemical pathways, and inducing cellular responses. The exact mechanism would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(4-chlorophenyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide include other benzothiazole derivatives, such as:

  • 2-(4-chlorophenyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
  • 2-(4-methylphenyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
  • 2-(4-chlorophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological and chemical properties

Properties

Molecular Formula

C16H17ClN2OS

Molecular Weight

320.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C16H17ClN2OS/c1-10-2-7-13-14(8-10)21-16(18-13)19-15(20)9-11-3-5-12(17)6-4-11/h3-6,10H,2,7-9H2,1H3,(H,18,19,20)

InChI Key

GSSASKQPWKEGQR-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC(=N2)NC(=O)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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